Physicochemical Differentiation: 4-Methyl vs. Parent Benzimidazol-2-one
The installation of a methyl group at the 4-position of the benzimidazol-2-one scaffold significantly alters its physicochemical profile relative to the unsubstituted parent (1,3-dihydro-2H-benzimidazol-2-one, CAS 43135-91-7). The acid dissociation constant (pKa) increases from a strongly acidic value of -0.89 for the parent to 12.26 for the 4-methyl derivative, a shift that profoundly impacts ionization state under physiological and reaction conditions . Additionally, the computed partition coefficient (XLogP3) increases from 0.6 (parent) to 0.9, indicating a measurable increase in lipophilicity that affects membrane permeability and solubility in organic media [1][2]. These differences mean that the 4-methyl congener cannot be considered a simple replacement for the parent scaffold in quantitative structure-activity relationship (QSAR) models or synthetic protocols optimized for the unsubstituted core.
| Evidence Dimension | pKa (Acid Dissociation Constant, Predicted) |
|---|---|
| Target Compound Data | 12.26 ± 0.30 |
| Comparator Or Baseline | 1,3-Dihydro-2H-benzimidazol-2-one (Parent): -0.89 ± 0.20 |
| Quantified Difference | ΔpKa ≈ 13.15 units (predicted shift from acidic to basic regime) |
| Conditions | Predicted values from ChemicalBook database; based on ACD/Labs Percepta and ChemAxon algorithm modules |
Why This Matters
For medicinal chemists, this pKa shift dictates the protonation state of the heterocycle at pH 7.4, directly influencing hydrogen-bonding capacity, off-target liability, and oral bioavailability, making the 4-methyl derivative a distinct lead optimization tool.
- [1] PubChem. (2026). Computed XLogP3 for 4-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CID 12501974). View Source
- [2] PubChem. (2026). Computed XLogP3 for 1,3-dihydro-2H-benzimidazol-2-one (CID 135408641). View Source
